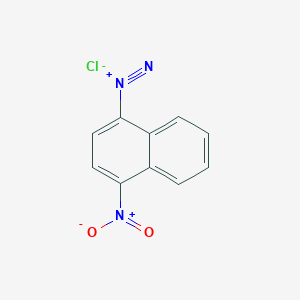
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile: is an organic compound that features a triazeno group attached to a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile typically involves the reaction of p-chlorobenzyl chloride with sodium azide to form p-chlorobenzyl azide. This intermediate is then reacted with methylamine to yield the desired triazeno compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazeno group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazeno derivatives.
科学的研究の応用
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex triazeno derivatives.
Biology: In biological research, it is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an anticancer agent due to its ability to interfere with cellular processes.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile involves its interaction with cellular targets such as enzymes and receptors. The triazeno group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can trigger a cascade of cellular events, ultimately affecting cell proliferation and survival.
類似化合物との比較
- p-Chlorobenzyl azide
- p-Methylbenzyl azide
- p-Bromobenzyl azide
Comparison: Compared to these similar compounds, p-(3-(p-Chlorobenzyl)-3-methyl-1-triazeno)benzonitrile is unique due to the presence of the triazeno group, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
65542-22-5 |
|---|---|
分子式 |
C15H13ClN4 |
分子量 |
284.74 g/mol |
IUPAC名 |
4-[[(4-chlorophenyl)methyl-methylamino]diazenyl]benzonitrile |
InChI |
InChI=1S/C15H13ClN4/c1-20(11-13-2-6-14(16)7-3-13)19-18-15-8-4-12(10-17)5-9-15/h2-9H,11H2,1H3 |
InChIキー |
YMHHKKQNHGYVIT-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=C(C=C1)Cl)N=NC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


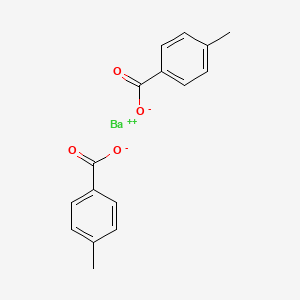



![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)

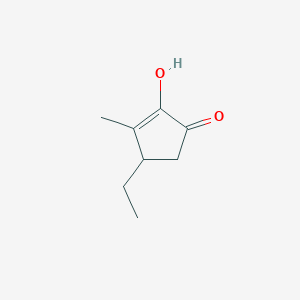
![[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-](/img/structure/B14469369.png)
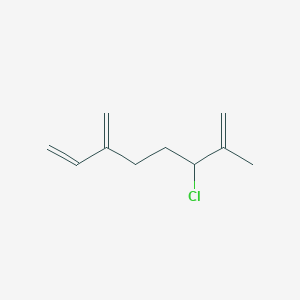
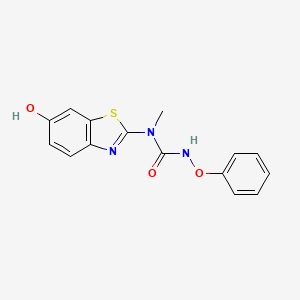

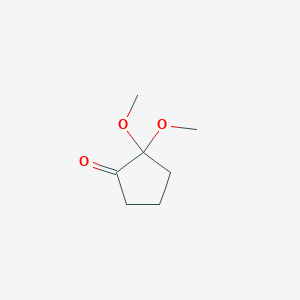
![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)
